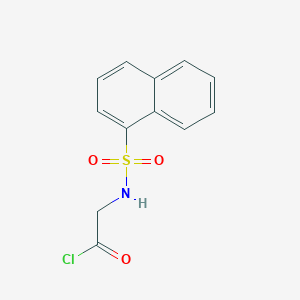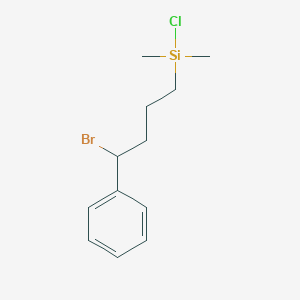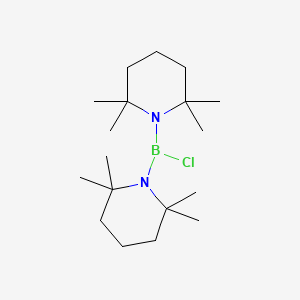
1,1'-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) is a compound that belongs to the class of frustrated Lewis pairs (FLPs). This compound is notable for its ability to activate small molecules such as hydrogen, making it a valuable tool in various chemical reactions and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a chloroborane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of inert atmospheres and specific solvents to maintain the stability of the reactants and products .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes would also incorporate safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) undergoes various types of chemical reactions, including:
Hydrogen Activation: This compound can reversibly activate hydrogen molecules, forming zwitterionic products.
Substitution Reactions: It can participate in substitution reactions where the chloroborane moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrogen Activation: Typically carried out at room temperature in the presence of hydrogen gas.
Substitution Reactions: These reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
Hydrogen Activation: The major product is a zwitterionic species formed by the addition of hydrogen to the FLP system.
Substitution Reactions: The products vary depending on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) has several applications in scientific research:
Chemistry: Used as a catalyst in hydrogenation reactions and other transformations involving small molecule activation.
Medicine: Investigated for its role in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the production of fine chemicals and materials that require precise control over molecular activation and transformation.
Mecanismo De Acción
The mechanism of action of 1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) involves the interaction between the boron and nitrogen atoms in the compound, creating a frustrated Lewis pair. This unique arrangement allows the compound to activate small molecules such as hydrogen by forming a zwitterionic intermediate. The molecular targets and pathways involved include the reversible formation and dissociation of hydrogen bonds, which are crucial for its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,2,6,6-tetramethyl-1-oxidaneyl)piperidin-4-yl: Another compound containing the 2,2,6,6-tetramethylpiperidine moiety, used in similar catalytic applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yloxy): A stable nitroxyl radical used in oxidation reactions.
Uniqueness
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) is unique due to its ability to form a frustrated Lewis pair, which allows it to activate small molecules like hydrogen efficiently. This property distinguishes it from other similar compounds that may not exhibit the same level of reactivity or versatility in catalytic applications .
Propiedades
Número CAS |
91923-16-9 |
|---|---|
Fórmula molecular |
C18H36BClN2 |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
chloro-bis(2,2,6,6-tetramethylpiperidin-1-yl)borane |
InChI |
InChI=1S/C18H36BClN2/c1-15(2)11-9-12-16(3,4)21(15)19(20)22-17(5,6)13-10-14-18(22,7)8/h9-14H2,1-8H3 |
Clave InChI |
SIDRZCGWPAZSCZ-UHFFFAOYSA-N |
SMILES canónico |
B(N1C(CCCC1(C)C)(C)C)(N2C(CCCC2(C)C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


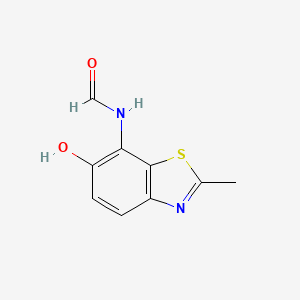
![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)
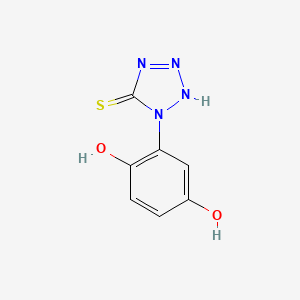

![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)
![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)

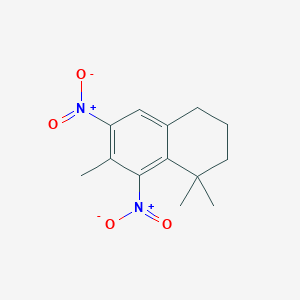


![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
